Benzofuran, 3-(1,1-dimethylethyl)-
Description
Structural Significance of the Benzofuran (B130515) Core in Organic Synthesis
The benzofuran framework is considered a "privileged" structure in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. nih.govrsc.org Benzofuran derivatives are known to exhibit antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties, among others. rsc.orgnih.govrsc.org
The structural rigidity and planar nature of the benzofuran system provide a well-defined three-dimensional arrangement for substituent groups, which is crucial for specific receptor binding. The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, further contributing to its interaction with biological macromolecules.
The synthesis of the benzofuran ring has been a subject of extensive research since its first synthesis by Perkin in 1870. nih.govjocpr.com Modern synthetic strategies often employ transition-metal-catalyzed reactions, such as those involving palladium, copper, rhodium, and gold, to construct the benzofuran core with high efficiency and regioselectivity. nih.govacs.org These methods allow for the introduction of various substituents at different positions of the benzofuran ring, enabling the fine-tuning of the molecule's properties.
Current Research Trajectories for Substituted Benzofuran Derivatives
Current research on substituted benzofuran derivatives is largely driven by the quest for new therapeutic agents and advanced materials. nih.govresearchgate.net Scientists are actively exploring the synthesis of novel benzofuran analogues and evaluating their biological activities against various diseases.
Key Research Areas:
Anticancer Agents: Many studies focus on the development of benzofuran derivatives as potent anticancer agents. nih.govmdpi.comsemanticscholar.org For instance, certain 2-arylbenzofurans have shown significant cytotoxic activity against various cancer cell lines. rsc.orgsemanticscholar.org The substitution pattern on both the benzofuran core and the aryl group plays a crucial role in determining the anticancer potency. rsc.orgsemanticscholar.org
Antimicrobial Agents: The emergence of drug-resistant pathogens has fueled the search for new antimicrobial compounds. nih.gov Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi. nih.govwisdomlib.org Research in this area involves the synthesis of benzofurans with various substituents to enhance their antimicrobial efficacy and broaden their spectrum of activity. nih.gov
Antioxidant and Anti-inflammatory Agents: Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases. Benzofuran derivatives, particularly those with hydroxyl or methoxy (B1213986) substituents, have been investigated for their antioxidant and anti-inflammatory properties. ontosight.aiontosight.ai
Materials Science: Beyond medicinal applications, benzofuran derivatives are also being explored for their use in materials science. Their unique electronic and optical properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgresearchgate.net
The specific compound, Benzofuran, 3-(1,1-dimethylethyl)- , features a bulky tert-butyl group at the 3-position of the benzofuran core. This substitution can significantly influence the compound's physical, chemical, and biological properties. The tert-butyl group can enhance lipophilicity, which may affect the compound's ability to cross cell membranes. It can also provide steric hindrance, which might influence the molecule's interaction with biological targets or its metabolic stability. While specific research on 3-tert-butylbenzofuran itself is not extensively documented in publicly available literature, the broader research on substituted benzofurans provides a strong foundation for exploring its potential applications.
Table of Chemical Data: Benzofuran, 3-(1,1-dimethylethyl)- and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Benzofuran, 3-(1,1-dimethylethyl)- | 25252-19-1 | C12H14O | 174.24 |
| 3-Bromo-5-(tert-butyl)benzofuran | 2648402-53-1 | C12H13BrO | 253.13 |
| 1-(6-tert-butyl-1-benzofuran-2-yl)-2-propanol | Not Available | C15H20O2 | 232.32 |
| 2-Butylbenzofuran-3-carbonitrile | Not Available | C13H13NO | 199.25 |
Data sourced from public chemical databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25252-19-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-tert-butyl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI Key |
ASVOZJQDBWUGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Iii. Mechanistic Investigations of Benzofuran, 3 1,1 Dimethylethyl Chemical Transformations
Elucidation of Specific Reaction Pathways
The unique structure of 3-(1,1-dimethylethyl)benzofuran allows it to participate in a range of chemical reactions, including oxidations, reductions, and various substitution and addition reactions. Understanding the mechanisms of these transformations is crucial for its application as a building block in the synthesis of more complex molecules.
The oxidation of benzofuran (B130515) derivatives can lead to a variety of products depending on the oxidant and reaction conditions. For benzofurans substituted at the 3-position, oxidation can target the furan (B31954) ring or the appended alkyl group.
Research into the metabolism of dronedarone, a drug containing a butyl-benzofuran moiety, has shown that oxidative pathways are significant. In vitro studies with human hepatocytes revealed that major metabolites are formed through the hydroxylation of the butyl group, followed by further oxidation. nih.gov While this example involves an n-butyl group at the 2-position, it highlights the susceptibility of alkyl side chains on the benzofuran ring to metabolic oxidation.
Furthermore, benzofuran-2(3H)-one structures, which are related oxidized forms, can themselves undergo further oxidative reactions. For instance, 5,7-di-tert-butyl-3-phenylbenzofuran-2(3H)-one can be oxidized to form quinone derivatives, demonstrating the reactivity of the benzofuranone core under oxidative stress.
A common oxidative cleavage of the furan ring is achieved through ozonolysis. This reaction typically breaks the C2-C3 double bond, leading to the formation of carbonyl compounds derived from the benzene (B151609) and furan portions of the molecule. The specific products would depend on the workup conditions (reductive or oxidative) following the initial ozonide formation.
Table 1: Examples of Oxidative Transformations
| Starting Material | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Dronedarone (contains a butyl-benzofuran moiety) | Human Hepatocytes (in vitro) | Hydroxylated and further oxidized butyl group metabolites | nih.gov |
The reduction of the benzofuran ring system can proceed in a stepwise manner, allowing for the selective formation of partially or fully saturated products. The furan ring is typically more susceptible to reduction than the benzene ring.
Catalytic hydrogenation is a common method to reduce benzofurans to their 2,3-dihydro derivatives, also known as coumarans. slideshare.net More rigorous conditions can lead to the complete saturation of both the furan and benzene rings, yielding octahydrobenzofuran derivatives. A notable development is the use of cascade catalysis to achieve complete and highly selective hydrogenation. nih.gov This one-pot process uses a sequence of two different catalysts: a chiral homogeneous ruthenium-N-heterocyclic carbene (NHC) complex for the initial enantioselective reduction of the furan ring, followed by an in-situ activated rhodium catalyst for the subsequent diastereoselective hydrogenation of the benzene ring. nih.gov This method allows for the creation of architecturally complex saturated heterocycles with multiple defined stereocenters. nih.gov
Electrochemical methods have also been explored for reductive processes involving related structures. For example, the cathodic conversion of nitroarenes in a sulfuric acid/methanolic medium is an effective agent-free method for producing anilines, which can be important intermediates. acs.org This highlights the potential for electrochemical reduction in synthetic routes involving benzofuran derivatives.
Table 2: Catalytic Systems for Benzofuran Reduction
| Reaction Type | Catalytic System | Product | Key Feature | Reference |
|---|---|---|---|---|
| Partial Hydrogenation | Ru((R,R)-SINpEt)₂ | Enantioenriched 2,3-dihydrobenzofuran (B1216630) | High enantiomeric excess under mild conditions | nih.gov |
| Complete Hydrogenation (Cascade) | 1. Ru-NHC complex2. In situ activated Rh catalyst | Enantioenriched octahydrobenzofuran | One-pot, sequential catalysis for full saturation | nih.gov |
The benzofuran ring system can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is governed by the inherent electronic properties of the benzofuran nucleus and the influence of existing substituents like the 3-tert-butyl group.
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct arylation of benzofurans. researchgate.net For 2-substituted benzofurans, arylation occurs selectively at the C3-position. researchgate.net Conversely, if the C3-position is blocked, as in 3-(1,1-dimethylethyl)benzofuran, electrophilic substitution is directed elsewhere on the ring system.
Nucleophilic aromatic substitution (SNAr) is also a viable pathway, particularly when the ring is activated by electron-withdrawing groups and contains a suitable leaving group. An innovative approach involves using an ortho-acetylene group to activate the substrate for SNAr, which then participates in a subsequent intramolecular cyclization to build the final heterocyclic product. rsc.org This dual role of the acetylene (B1199291) group enables a one-pot synthesis of substituted benzofurans. rsc.org
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems, including benzofuran. dalalinstitute.com The π-electron-rich nature of the ring system makes it susceptible to attack by electrophiles. dalalinstitute.com For the parent benzofuran, electrophilic attack generally occurs at the 2-position. slideshare.net However, when the 3-position is substituted with an alkyl group like tert-butyl, the regioselectivity of the reaction is altered. The bulky substituent at C3 sterically hinders attack at the adjacent C2 position, and electronically directs the incoming electrophile to the benzene ring portion of the molecule.
Friedel-Crafts type reactions, such as alkylation and acylation, are important EAS reactions. Research on related benzofuranone systems shows that electrophilic substitution occurs on the aromatic ring. For example, the reaction of 5,7-bis(1,1-dimethylethyl)-3-hydroxy-2(3H)-benzofuranone with o-xylene (B151617) is described as an electrophilic aromatic substitution, leading to complex products. cymitquimica.com Similarly, Friedel-Crafts acylation of 2-n-butyl-5-aminobenzofuran is a key step in the synthesis of the drug Dronedarone, where the acyl group is introduced onto the benzene ring. google.com The stability of the intermediate sigma complex (arenium ion) determines the position of attack, with substituents on the ring playing a crucial role in directing the electrophile. stackexchange.comechemi.com
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Substrate | Position of Attack | Directing Influence | Reference |
|---|---|---|---|
| Unsubstituted Benzofuran | C2 | Electronic preference of the heterocyclic ring | slideshare.netechemi.com |
| Unsubstituted Indole | C3 | Greater stabilization of the sigma complex by the nitrogen atom | stackexchange.comechemi.com |
Hydrogenation is a reductive process that involves the addition of hydrogen across double bonds. In the context of 3-(1,1-dimethylethyl)benzofuran, hydrogenation can selectively reduce the furan ring or, under more forcing conditions, the entire aromatic system.
Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., platinum, palladium, nickel) is a standard method for reducing the C2-C3 double bond of the furan moiety to yield the corresponding 2,3-dihydrobenzofuran (coumaran). slideshare.netyoutube.com This reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com
For the complete reduction of both the furan and benzene rings, more advanced catalytic systems are often required. A dual-catalyst system, employing a homogeneous ruthenium complex followed by a heterogeneous rhodium catalyst, has been shown to be highly effective for the complete hydrogenation of substituted benzofurans to yield octahydrobenzofurans with high stereocontrol. nih.gov The choice of catalyst is critical, as some catalysts are highly selective for the reduction of specific functional groups while leaving others intact. google.com
Stereochemical Aspects in Derivatization Processes
The derivatization of benzofuran, 3-(1,1-dimethylethyl)-, can lead to the formation of stereoisomers, particularly when new chiral centers are introduced into the molecule. The bulky 3-tert-butyl group can exert significant steric hindrance, influencing the stereochemical outcome of reactions at or near the benzofuran core. While specific studies on the stereochemistry of 3-tert-butylbenzofuran itself are not extensively detailed in the provided literature, general principles of stereochemistry in heterocyclic chemistry are applicable.
The formation of derivatives can result in racemates, which are mixtures of equal amounts of enantiomers. These racemates can potentially be resolved into their individual, stereochemically pure isomers through various methods. google.com Techniques for the separation of stereoisomers are well-established and include physical methods like chromatography using a chiral adsorbent. google.com Alternatively, individual isomers can be synthesized in their chiral form by using chiral starting materials or reagents. google.com
In the context of related benzofuran derivatives, the presence of substituents can create stereogenic centers. For instance, in the synthesis of certain benzofuran-containing compounds, if a substituent introduces a chiral carbon, the resulting product can exist as a mixture of stereoisomers. google.com A compound is considered substantially pure in one stereochemical form if it contains no more than 15% of other stereoisomers. google.com The bulky tert-butyl group in 3-(1,1-dimethylethyl)benzofuran is known to prevent undesired side reactions in some transformations, such as in β-amino ester alkylations, which can indirectly influence the stereochemical purity of the final product by minimizing the formation of byproducts.
Catalytic Mechanisms and Reaction Kinetics in Benzofuran Chemistry
The chemical transformations of 3-(1,1-dimethylethyl)benzofuran and related benzofuran structures are often facilitated by catalysts that dictate the reaction pathway and product distribution. Investigations into these catalytic processes provide insights into the underlying mechanisms and reaction kinetics.
The alkylation of benzofuran with isobutylene (B52900) or tert-butyl alcohol can yield both 2- and 3-tert-butylbenzofuran. researchgate.net The ratio of these isomers is dependent on the reaction conditions and the acidity of the catalyst employed, such as ZnCl₂ on Al₂O₃. researchgate.net The predominant formation of 2-tert-butylbenzofuran in a flow system is explained by the isomerization of the initially formed 3-tert-butylbenzofuran via an intermolecular mechanism. researchgate.net
Palladium(II) catalysis has been utilized in the synthesis of spiro[benzofuran-3,2'-naphthoquinones] from 2-aryloxymethyl-1,4-quinones. acs.org In these reactions, it is proposed that the quinone oxidizes Pd(0) to Pd(II), limiting the catalysis to the Pd(II) state. acs.org The spirocyclization reaction is sensitive to the substitution pattern on the aryloxy group, with meta- and para-substituted aryloxy groups generally providing good yields of the spiro products. acs.org
In the synthesis of 3-substituted benzofurans through C-H olefination of phenols with cinnamic acids, kinetic isotope effect studies have been conducted to elucidate the reaction mechanism. rsc.org By comparing the reaction rates of phenol (B47542) and deuterated phenol, insights into the rate-determining step of the C-H activation process can be gained. rsc.org
Heterogeneous catalysts, such as impregnated copper(II) oxide on magnetite (CuO-Fe₃O₄), have been employed for the synthesis of 2,3-disubstituted benzofurans from 2-hydroxyarylcarbonyls and terminal alkynes. core.ac.uk The proposed mechanism involves the heterogeneous catalyst acting as a reservoir for copper, which then leaches into the reaction solution to catalyze the transformation. core.ac.uk It has been observed that the Cu(II) oxide nanoparticles are reduced to Cu(0) sheets during the reaction, which complicates the recyclability of the catalyst. core.ac.uk
The direct 3-arylation of 2-substituted benzofurans can be achieved using palladium catalysis with low catalyst loadings. researchgate.net This method provides an efficient route to 3-arylbenzofuran derivatives from a variety of aryl bromides. researchgate.net The reactivity of 2-n-butylbenzofuran in these coupling reactions has been found to be similar to that of 2-ethylbenzofuran. researchgate.net
The table below summarizes the catalysts and conditions for various transformations involving the benzofuran scaffold.
| Reaction Type | Catalyst | Key Mechanistic Aspects | Reference |
|---|---|---|---|
| Alkylation of Benzofuran | ZnCl₂ on Al₂O₃ | Isomerization of 3-tert-butylbenzofuran to 2-tert-butylbenzofuran via an intermolecular mechanism. Product ratio depends on catalyst acidity. | researchgate.net |
| Spirocyclization | Pd(OAc)₂ | Quinone oxidizes Pd(0) to Pd(II), limiting catalysis to the Pd(II) state. Reaction yield is dependent on the substitution pattern of the aryloxy group. | acs.org |
| 3-Substituted Benzofuran Synthesis | Not specified | Kinetic isotope effect studies suggest the importance of C-H activation in the rate-determining step. | rsc.org |
| 2,3-Disubstituted Benzofuran Synthesis | CuO-Fe₃O₄ | Heterogeneous catalyst acts as a copper reservoir. In situ reduction of Cu(II) to Cu(0) occurs. | core.ac.uk |
| Direct 3-Arylation | Pd(OAc)₂ | Efficient coupling of 2-substituted benzofurans with aryl bromides at low catalyst loadings. | researchgate.net |
Iv. Advanced Spectroscopic and Structural Characterization of Benzofuran, 3 1,1 Dimethylethyl and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.
In the ¹H NMR spectrum of 3-tert-butylbenzofuran derivatives, the signals corresponding to the protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, a characteristic feature due to the nine equivalent protons. For instance, in a derivative like tert-butyl (7-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate, the nine protons of the tert-butyl group present as a singlet at approximately 1.22 ppm. nih.gov The aromatic protons of the benzofuran (B130515) core give rise to more complex splitting patterns in the downfield region of the spectrum, influenced by their substitution pattern. nih.govnih.gov For example, in some benzofuran derivatives, the aromatic protons can be observed in the range of 6.53-8.76 ppm. nih.gov
Interactive Data Table: ¹H NMR Chemical Shifts for a 3-tert-butylbenzofuran Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| tert-butyl (CH₃) | ~1.22 | Singlet | 9H |
| Aromatic (ArH) | ~6.98 - 8.10 | Multiplet | Variable |
| NH (Amide) | ~5.65 | Doublet | 1H |
| CH (Spiro) | ~5.05 | Doublet | 1H |
Note: The exact chemical shifts and multiplicities can vary depending on the specific derivative and the solvent used.
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in a molecule. In 3-tert-butylbenzofuran derivatives, the quaternary carbon and the methyl carbons of the tert-butyl group have distinct chemical shifts. The methyl carbons typically resonate in the upfield region, around 27-29 ppm. nih.gov The carbons of the benzofuran ring system appear at lower field, with their exact shifts being sensitive to the substituents present on the ring. nih.govchemicalbook.com For example, the carbons of the furan (B31954) ring in benzofuran itself resonate at approximately 144.9 ppm (C2) and 106.6 ppm (C3). The introduction of a tert-butyl group at the C3 position would significantly alter these values.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a 3-tert-butylbenzofuran Derivative Moiety
| Carbon Type | Chemical Shift (δ, ppm) |
| tert-butyl (C(CH₃)₃) | ~27.9 |
| tert-butyl (C(CH₃)₃) | Not explicitly stated |
| Benzofuran Ring Carbons | ~103 - 161 |
| Carbonyl (C=O) | ~193 - 195 |
Note: These are representative ranges and can be influenced by the full molecular structure. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In the context of 3-(1,1-dimethylethyl)benzofuran and its derivatives, IR spectroscopy can confirm the presence of the benzofuran core and the tert-butyl group. evitachem.comgoogle.com
Key vibrational modes for 3-tert-butylbenzofuran would include:
C-H stretching from the aromatic ring and the tert-butyl group. The C-H stretching of the methyl groups in a tert-butyl substituent would be expected in the 2900-3000 cm⁻¹ region.
C=C stretching from the aromatic and furan rings, typically appearing in the 1450-1600 cm⁻¹ region.
C-O-C stretching of the furan ether linkage, which would produce a strong absorption band.
For derivatives, additional characteristic peaks would be observed. For example, a carbonyl group (C=O) in an attached substituent would show a strong absorption in the range of 1630-1800 cm⁻¹. nih.gov
Interactive Data Table: Expected IR Absorption Ranges for 3-(1,1-dimethylethyl)benzofuran
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (tert-butyl) | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |
| C-O-C Symmetric Stretch | 1020 - 1075 | Medium |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 3-(1,1-dimethylethyl)benzofuran, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern is particularly informative. A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion, or the loss of the entire tert-butyl group to form a [M-57]⁺ ion. The stability of the resulting carbocations will dictate the major fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula. mdpi.com
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 3-(1,1-dimethylethyl)benzofuran
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 174 | Molecular Ion |
| [M-15]⁺ | 159 | Loss of a methyl radical (•CH₃) |
| [M-57]⁺ | 117 | Loss of a tert-butyl radical (•C(CH₃)₃) |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.
X-ray Crystallography for Solid-State Molecular Structure Determination
For crystalline derivatives of 3-(1,1-dimethylethyl)benzofuran, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation. researchgate.net While no specific X-ray crystallographic data for the parent compound 3-(1,1-dimethylethyl)benzofuran was found in the search results, this method has been applied to various benzofuran derivatives. mdpi.com The resulting crystal structure would reveal the planarity of the benzofuran ring system and the spatial orientation of the bulky tert-butyl group relative to the ring. This information is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding in substituted derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. azooptics.com For aromatic and heterocyclic compounds like benzofuran and its derivatives, the most significant electronic transitions are typically π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. azooptics.comej-eng.org
The UV absorption spectrum of benzofuran exhibits characteristic bands associated with its bicyclic aromatic structure. researchgate.netnist.gov These absorptions are attributed to π→π* electronic transitions within the conjugated system. The introduction of substituents onto the benzofuran ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are generally categorized as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).
The tert-butyl group at the 3-position of the benzofuran ring is an alkyl group, which is known to be an electron-donating group through an inductive effect. Generally, such electron-donating groups can cause a slight bathochromic shift in the π→π* transition bands of aromatic systems.
Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate and understand the electronic absorption spectra of benzofuran and its derivatives. researchgate.netnih.govresearchgate.netmdpi.com These computational methods help in assigning the observed absorption bands to specific electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For benzofuran itself, TD-DFT calculations have been used to analyze its electronic properties and predict its UV-Vis absorption spectrum. researchgate.netnih.gov
A study on 1-benzofuran in various solvents showed redshifts in the UV-Vis spectra in more polar solvents, indicating changes in the π–π* transitions. researchgate.net The HOMO–LUMO energy gap was also observed to decrease with increasing solvent polarity. researchgate.net While specific data for 3-tert-butylbenzofuran is not provided, this suggests that the electronic transitions of this derivative would also be sensitive to the solvent environment.
In the absence of direct experimental data for Benzofuran, 3-(1,1-dimethylethyl)-, the following table presents the reported UV absorption data for the parent compound, benzofuran, to provide a comparative reference.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference(s) |
| Benzofuran | Hexane | 244 | 10,000 | π→π | davuniversity.org |
| Benzofuran | Hexane | 275 | 1,580 | π→π | davuniversity.org |
| Benzofuran | Hexane | 282 | 1,260 | π→π* | davuniversity.org |
It is anticipated that the UV-Vis spectrum of Benzofuran, 3-(1,1-dimethylethyl)- would show a similar pattern to benzofuran, with slight bathochromic shifts in the absorption maxima due to the electronic effect of the tert-butyl group. The intensities of the absorption bands may also be affected.
V. Computational Chemistry and Theoretical Studies on Benzofuran, 3 1,1 Dimethylethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to yield information about molecular energies, geometries, and properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. wikipedia.orgaps.org DFT has proven highly effective for studying the electronic structure of molecules, including atoms, molecules, and condensed phases. wikipedia.org
In the context of benzofuran (B130515) derivatives, DFT is widely used to:
Optimize molecular geometries to find the most stable conformations. worktribe.com
Calculate thermodynamic properties and reaction energies. sciencepub.netmdpi.com
Investigate reaction mechanisms, such as those in Diels-Alder reactions leading to benzofurans. conicet.gov.ar
Analyze electronic properties and reactivity through descriptors like molecular orbitals and Fukui functions. sciencepub.netresearchgate.netsemanticscholar.org
For instance, DFT calculations have been employed to study the toxicity of polychlorinated dibenzofurans sciencepublishinggroup.com and to investigate the conformational characteristics of larger systems like calix sciencepub.netbenzofurans. worktribe.comresearchgate.net
The accuracy of DFT calculations is critically dependent on the choice of two key components: the functional and the basis set.
Functionals: The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly used and well-validated functionals for organic molecules, including benzofuran systems. worktribe.commdpi.comconicet.gov.arsciencepublishinggroup.com Other functionals like PBE0, CAM-B3LYP, and ωB97XD are also utilized depending on the specific properties being investigated. nih.gov For example, dispersion-corrected functionals are important for accurately modeling non-covalent interactions.
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d) or 6-311G++(d,p), are frequently employed. mdpi.comconicet.gov.arresearchgate.net The notation indicates the number and type of functions used to describe each atom's electrons, with additions like 'd', 'p' (polarization functions) and '+' (diffuse functions) enhancing the flexibility and accuracy of the calculation. The LanL2DZ basis set is often used for systems containing heavier elements like palladium. nih.gov
The selection of a functional and basis set is often validated by comparing calculated results with experimental data, such as geometric parameters from X-ray crystallography or known reaction outcomes. worktribe.com
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. thaiscience.info The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost electrons of a molecule and is associated with the ability to donate electrons (nucleophilicity). Its energy level correlates with the ionization potential. irjweb.com
LUMO: Represents the lowest energy site for accepting an electron (electrophilicity). Its energy level is related to the electron affinity. irjweb.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
For benzofuran derivatives, HOMO-LUMO analysis is used to predict reactivity. For example, in benzofused thieno[3,2-b]furans, the HOMO was found to be delocalized on the C(2) atom, correctly suggesting this site is most reactive towards electrophiles. semanticscholar.orgsciforum.net DFT calculations are the standard method for computing these orbital energies and gaps.
Table 1: Representative Frontier Molecular Orbital Energies and Properties (Illustrative) This table presents hypothetical data for a generic substituted benzofuran to illustrate the concepts. Actual values for 3-(1,1-dimethylethyl)benzofuran would require specific calculations.
| Parameter | Value (eV) | Description |
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.70 | ELUMO - EHOMO; indicates chemical stability |
| Ionization Potential (I) | 6.20 | Approximated as -EHOMO |
| Electron Affinity (A) | 1.50 | Approximated as -ELUMO |
| Chemical Hardness (η) | 2.35 | (I - A) / 2; resistance to change in electron distribution |
| Chemical Softness (S) | 0.21 | 1 / (2η); inverse of hardness |
| Electronegativity (χ) | 3.85 | (I + A) / 2; power to attract electrons |
| Electrophilicity Index (ω) | 3.15 | χ² / (2η); global electrophilic nature |
Data is for illustrative purposes and does not represent experimentally verified values for the specific compound.
While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. The Fukui function, f(r), is a central concept in this area, measuring the change in electron density at a specific point when the total number of electrons in the molecule changes. scm.comnih.gov
The Fukui function helps to identify the most likely sites for:
Nucleophilic attack (f+): Where adding an electron causes the largest change in electron density. This corresponds to the LUMO distribution.
Electrophilic attack (f-): Where removing an electron causes the largest change in electron density. This corresponds to the HOMO distribution. researchgate.net
Radical attack (f0): An average of f+ and f-.
These functions can be "condensed" to individual atoms to provide numerical values (condensed Fukui indices) that rank the reactivity of different atomic sites. scm.com For example, calculations on benzofused thieno[3,2-b]furans showed that the largest condensed Fukui function value for electrophilic attack was on the C(2) atom, which is consistent with experimental observations of reactivity. semanticscholar.orgsciforum.net
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular behavior. For a molecule like 3-(1,1-dimethylethyl)benzofuran, this can include docking studies and molecular dynamics.
Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein). While not directly applicable to the isolated molecule, if 3-(1,1-dimethylethyl)benzofuran were being studied as a potential drug, docking would be used to model its interaction with a biological target. Studies on other benzofuran derivatives have used docking to understand their binding modes as enzyme inhibitors. tandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation calculates the trajectory of particles by solving Newton's equations of motion, providing detailed information on the conformational changes and dynamics of a system. For a molecule like 3-(1,1-dimethylethyl)benzofuran, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the tert-butyl group, and its interactions with solvent molecules.
Electronic Structure Analysis and Bonding Characteristics
For the benzofuran scaffold, the electronic structure is characterized by a delocalized π-electron system extending over the fused benzene (B151609) and furan (B31954) rings. sciencepub.net The introduction of a 3-(1,1-dimethylethyl) group would influence this electronic structure primarily through steric and inductive effects. The bulky tert-butyl group can cause slight geometric distortions, while its electron-donating inductive effect would increase the electron density in the heterocyclic ring, potentially influencing the molecule's reactivity and the energy of its molecular orbitals. A detailed computational analysis, such as Natural Bond Orbital (NBO) analysis, could quantify these interactions and provide a more detailed picture of the bonding characteristics. researchgate.net
Theoretical Prediction of Spectroscopic Properties
Theoretical calculations are a cornerstone in the prediction of the spectroscopic properties of molecules like "Benzofuran, 3-(1,1-dimethylethyl)-". Methodologies such as Density Functional Theory (DFT) are frequently utilized to forecast a range of spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govresearchgate.net
For the prediction of ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted and effective approach. nih.govimist.ma This method calculates the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts. These predicted shifts are often compared with experimental data, and a good correlation between the two can help in the definitive assignment of signals in the experimental spectrum. youtube.com
Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.govresearchgate.net It allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively. These calculations can help in understanding the nature of the electronic transitions, such as π → π* transitions, which are common in aromatic systems like benzofuran. researchgate.net
The following table presents hypothetical, yet representative, theoretically predicted spectroscopic data for "Benzofuran, 3-(1,1-dimethylethyl)-", based on typical values and trends observed in computational studies of similar benzofuran derivatives.
Solvation Models and Environmental Effects in Computational Studies
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry accounts for these environmental effects through the use of solvation models. researchgate.net These models are crucial for obtaining realistic predictions of molecular properties in solution. researchgate.net
Solvation models can be broadly categorized into two types: explicit and implicit. Explicit solvent models treat each solvent molecule individually, which can be computationally very demanding. Implicit models, on the other hand, represent the solvent as a continuous medium with specific properties like the dielectric constant. researchgate.net This approach is computationally more efficient and is widely used for calculating properties of solvated molecules.
Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). researchgate.net These models create a cavity around the solute molecule within the solvent continuum and calculate the solute-solvent interactions. The choice of solvent can influence the predicted spectroscopic properties. For instance, a change in solvent polarity can lead to shifts in the absorption maxima in UV-Vis spectra, a phenomenon known as solvatochromism. researchgate.net
In the context of "Benzofuran, 3-(1,1-dimethylethyl)-", applying a solvation model in DFT calculations would be essential for accurately predicting its spectroscopic behavior in different solvents. For example, the calculated NMR chemical shifts and UV-Vis absorption wavelengths could be fine-tuned by incorporating a solvent model that mimics the experimental conditions. nih.gov The study of solvent effects on the absorption spectra of substituted isobenzofuran-1(3H)-ones has demonstrated the importance of considering solvent-solute interactions to understand the electronic transitions. researchgate.net
Vi. Synthetic Applications and Role As a Chemical Intermediate for Benzofuran, 3 1,1 Dimethylethyl
Derivatization Strategies and Functionalization of the Benzofuran (B130515) Core
The presence of the 3-tert-butyl group significantly directs the functionalization of the benzofuran ring system. Synthetic strategies often target the C2 position, the benzene (B151609) ring, or involve transformations of substituents already present on the core.
One key strategy involves the construction of complex heterocyclic systems fused or linked to the benzofuran core. For instance, a facile one-pot reaction has been developed for the synthesis of novel 2-(5-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids. d-nb.infobeilstein-journals.org This method proceeds by reacting ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with 4-tert-butyl-salicylaldehyde, followed by saponification. d-nb.infobeilstein-journals.org The presence of the bulky tert-butyl group at the 5-position of the benzofuran moiety is well-tolerated in this sequence. d-nb.info
Another derivatization approach involves coupling reactions to introduce new substituents onto the benzene portion of the molecule. An example is the synthesis of 3-(7-tert-Butyl-benzofuran-5-yl)-1H-pyridin-2-one, a compound of interest in medicinal chemistry. google.com This demonstrates that positions on the carbocyclic ring of the benzofuran system are accessible for functionalization.
Furthermore, the benzofuran core can be functionalized with fluorinated groups. The synthesis of 2-(bromodifluoromethyl)-5-(tert-butyl)benzofuran has been reported, which can subsequently undergo nucleophilic substitution to introduce aryloxy groups, yielding (aryloxy)difluoromethylated products. chim.it This highlights a method for introducing specialized functional groups that can modulate the properties of the molecule.
The table below summarizes selected derivatization strategies for the tert-butylbenzofuran core.
| Starting Material | Reagents and Conditions | Product | Research Focus | Ref |
| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate & 4-tert-butyl-salicylaldehyde | 1. K₂CO₃, CH₃CN, reflux; 2. 30% ethanolic KOH, reflux | 2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxy- quinoline-3-carboxylic acid | Synthesis of complex heterocyclic systems | d-nb.infobeilstein-journals.org |
| 3-Bromo-5-(7-tert-butyl-benzofuran-5-yl)-pyridin-2-ol | H₂, Pd/C, EtOH/THF | 3-(7-tert-Butyl-benzofuran-5-yl)-1H-pyridin-2-one | Synthesis of potential HCV inhibitors | google.com |
| 5-(tert-butyl)benzofuran | Sodium bromodifluoromethansulfinate | 2-(bromodifluoromethyl)-5-(tert-butyl)benzofuran | Introduction of fluorinated moieties | chim.it |
| 2-(bromodifluoromethyl)-5-(tert-butyl)benzofuran | PhONa, DMF, rt | 2-((phenoxy)difluoromethyl)-5-(tert-butyl)benzofuran | Nucleophilic substitution on a functionalized side chain | chim.it |
Role in the Synthesis of More Complex Organic Molecules
Benzofuran, 3-(1,1-dimethylethyl)- and its derivatives are valuable intermediates for constructing larger, more intricate organic molecules with potential applications in materials science and medicinal chemistry.
A remarkable example is the synthesis of tribenzotriquinacenes (TBTQs) bearing six-fold benzofuran extensions. acs.org In this work, 4-tert-butyl-2-ethynylphenol is used as a key building block. This phenol (B47542) derivative is coupled to a TBTQ core, ultimately leading to the formation of 2,3,6,7,10,11-Hexakis(5-tert-butylbenzofuran-2-yl)-4b,8b,12b,12d-tetramethyl-4b,8b,12b,12d-tetrahydrodibenzo[2,3:4,5]pentaleno[1,6-ab]indene. This complex, electron-rich, C₃v-symmetrical host molecule demonstrates a strong affinity for C₆₀ fullerene. acs.org
In the field of medicinal chemistry, the tert-butylbenzofuran scaffold is incorporated into molecules designed as potential therapeutic agents. The synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives, including the 5-tert-butyl substituted analog, was pursued due to the known biological activities of both the quinoline (B57606) and benzofuran nuclei. d-nb.info Similarly, 3-(7-tert-Butyl-benzofuran-5-yl)-1H-pyridin-2-one was synthesized as part of a series of compounds investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. google.comgoogle.com
The table below showcases examples of complex molecules synthesized using a tert-butylbenzofuran intermediate.
| Intermediate | Synthetic Target | Application Area | Ref |
| 4-tert-Butyl-2-ethynylphenol | 2,3,6,7,10,11-Hexakis(5-tert-butylbenzofuran-2-yl)-TBTQ | Host-guest chemistry (C₆₀ fullerene binding) | acs.org |
| 4-tert-Butyl-salicylaldehyde | 2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxy-quinoline-3-carboxylic acid | Medicinal Chemistry | d-nb.info |
| 7-tert-Butyl-5-bromobenzofuran | 3-(7-tert-Butyl-benzofuran-5-yl)-1H-pyridin-2-one | Medicinal Chemistry (HCV inhibitors) | google.com |
Development of Novel Synthetic Methodologies Utilizing Benzofuran, 3-(1,1-dimethylethyl)- as a Building Block
The utility of 3-tert-butylbenzofuran extends to the development of new synthetic protocols. Its defined structure and reactivity patterns make it a suitable substrate for testing and refining novel chemical transformations.
A notable methodology is the one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acids. d-nb.infobeilstein-journals.org This procedure combines a Williamson ether synthesis-type reaction with an intramolecular condensation and subsequent saponification, providing an efficient route to complex heterocyclic products. The successful inclusion of the 5-tert-butyl substituted salicylaldehyde (B1680747) demonstrates the robustness and functional group tolerance of this method. d-nb.info
Domino reactions catalyzed by palladium nanoparticles represent another advanced synthetic approach for constructing benzofuran systems. thieme-connect.com While not explicitly using a pre-formed 3-tert-butylbenzofuran, these methods allow for the synthesis of benzofurans with diverse substitution patterns, including alkyl groups, by tolerating various functional groups on the starting materials (2-halophenols and terminal acetylenes). thieme-connect.com The principles of such domino reactions are applicable to the synthesis of complex molecules derived from tert-butyl-substituted phenols.
Furthermore, an interrupted Pummerer reaction has been developed for the synthesis of benzofurans from alkynyl sulfoxides and phenols. researchgate.netnih.gov This method allows for the creation of functionalized benzofurans, including those with a 3-alkyl substituent, which can then serve as versatile building blocks for further synthetic elaboration. nih.gov The sulfanyl (B85325) group introduced at the 2-position can be further transformed, expanding the synthetic possibilities. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
